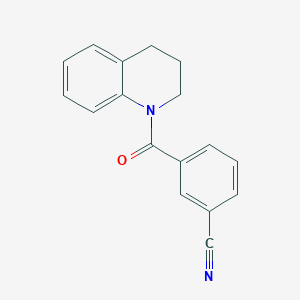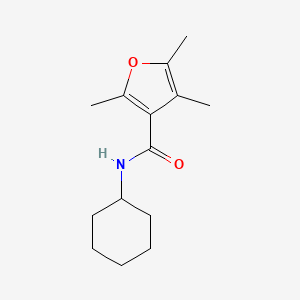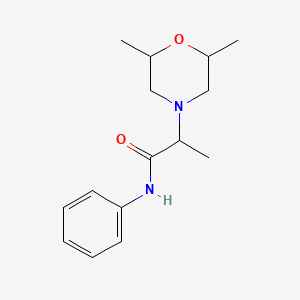
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is also known by its chemical name, GSK2330672, and has been shown to exhibit a range of biological activities that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors. For example, the compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in inflammation and immune response. Inhibition of PDE4 has been proposed as a potential therapeutic strategy for a range of inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide can exhibit a range of biochemical and physiological effects, depending on the specific target it interacts with. For example, inhibition of PDE4 by the compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. The compound has also been reported to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for certain targets. This can make it a useful tool for studying specific biological pathways and processes. However, the compound's potency can also make it difficult to work with, as small variations in concentration can have significant effects on experimental outcomes. Additionally, the compound's selectivity may limit its usefulness in certain contexts where multiple targets are involved.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another direction is the investigation of the compound's effects on other biological targets and pathways, which could expand its potential applications in drug discovery. Finally, further studies are needed to fully understand the compound's mechanism of action and how it interacts with specific targets in the body.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been described in several publications. One method involves the reaction of 6-methylpyridin-2-amine with 4-bromo-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate amide coupling reagent to yield the final product.
Applications De Recherche Scientifique
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide has been investigated for its potential applications in drug discovery, particularly in the areas of cancer, inflammation, and neurological disorders. Several studies have reported the compound's ability to inhibit the activity of specific enzymes and receptors that are involved in these disease processes.
Propriétés
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-3-2-4-10(14-7)15-11(16)9-5-8(12)6-13-9/h2-6,13H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDSCOJLWWMETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)



![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)





![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)
